3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine-2,6-dione core and subsequent functionalization. Common synthetic routes may include:
Formation of Piperidine-2,6-dione Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the azidopentyl and phenylamino groups through nucleophilic substitution or coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving azido and phenylamino groups.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in biological systems, it may interact with proteins or nucleic acids through its azido and phenylamino groups, potentially affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies .
Comparison with Similar Compounds
Similar compounds include other piperidine-2,6-dione derivatives, such as:
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Used in the treatment of sickle cell disease and β-thalassemia.
Cycloheximide: A known inhibitor of protein synthesis.
The uniqueness of 3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H22N6O5 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-[3-[3-(5-azidopentoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H22N6O5/c21-25-22-9-2-1-3-10-31-14-6-4-5-13(11-14)23-15-12-18(28)26(20(15)30)16-7-8-17(27)24-19(16)29/h4-6,11-12,16,23H,1-3,7-10H2,(H,24,27,29) |
InChI Key |
NBRDWYPWLFDOBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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